molecular formula C19H18N4O3S B2980220 N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013796-95-6

N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No. B2980220
CAS RN: 1013796-95-6
M. Wt: 382.44
InChI Key: OYCYHGWYUSBIDW-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H18N4O3S and its molecular weight is 382.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

Research on N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide and its derivatives has focused on the synthesis of novel compounds and exploring their chemical reactivity. For instance, studies have documented the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on related furan-2-ylmethyl compounds, highlighting the potential for creating diverse chemical entities with significant synthetic value (El-Essawy & Rady, 2011). These processes involve alkylating furan-2-ylmethyl compounds with halo compounds to afford products that can undergo further cyclization reactions to yield heterocyclic derivatives.

Potential Biological Activities

The exploration of biological activities is a significant area of research for compounds based on the furan-2-ylmethyl structure. Some studies have reported the preparation of derivatives with inhibitory activity against leukotriene B4, which suggests potential anti-inflammatory and anticancer properties. For example, certain furan-2-ylmethyl derivatives have shown strong inhibition of calcium mobilization in CHO cells overexpressing human BLT1 and BLT2 receptors and growth inhibition in human pancreatic cancer cells, highlighting their therapeutic potential (Kuramoto et al., 2008).

Anticancer Research

Further, there's ongoing research into the design and synthesis of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as novel anticancer agents targeting the epidemal growth factor receptor (EGFR). Some derivatives have been evaluated for their cytotoxic activities against EGFR high-expressed cancer cell lines, showing potent anticancer activities and weak activities on normal cells. This indicates that these compounds could be promising EGFR inhibitors with potential applications in cancer therapy (Lan et al., 2017).

Synthetic Routes and Chemical Transformations

Synthetic routes and chemical transformations involving furan-2-ylmethyl compounds have been extensively studied, leading to the synthesis of a wide range of heterocyclic compounds with potential pharmacological properties. The diversity of chemical reactions these compounds can undergo, such as nitration, bromination, formylation, and acylation, underscores their versatility in chemical synthesis and drug development (Aleksandrov & El’chaninov, 2017).

properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-12-9-16(22(2)21-12)18(24)23(11-14-5-4-8-26-14)19-20-15-7-6-13(25-3)10-17(15)27-19/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCYHGWYUSBIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N(CC2=CC=CO2)C3=NC4=C(S3)C=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.